2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide
Description
2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide is a synthetic compound characterized by a propanamide backbone substituted with a phenyl group and an (E)-configured ethenyl-sulfonylamino moiety linked to a 4-methylphenyl ring. Its design incorporates features common to small-molecule inhibitors, such as sulfonamide and aromatic groups, which are often critical for binding to ATP pockets or hydrophobic enzyme domains .
Properties
IUPAC Name |
2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-8-10-15(11-9-14)12-13-24(22,23)20-18(2,17(19)21)16-6-4-3-5-7-16/h3-13,20H,1-2H3,(H2,19,21)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXJJHGSORLOOX-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC(C)(C2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C)(C2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide, also known by its chemical identifiers such as CHEMBL4067732, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide is . The structure features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. In vitro studies have shown that compounds similar to 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide possess activity against a range of Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide | P. aeruginosa | 20 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of sulfonamide compounds has been documented in various studies. For instance, compounds with similar structures have shown inhibition of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Case Studies
-
In Vivo Studies on Anti-inflammatory Effects :
A study conducted on animal models demonstrated that administration of sulfonamide derivatives resulted in a significant reduction in paw edema, indicating their efficacy in reducing inflammation. -
Neuroprotective Effects :
Research has suggested that similar compounds may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. The compound's structure allows it to interact with the active site of AChE, potentially leading to increased acetylcholine levels in the brain.
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide and target proteins such as AChE. These studies reveal favorable binding affinities, supporting the hypothesis of its potential as an AChE inhibitor.
Table 2: Binding Affinities from Molecular Docking Studies
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Acetylcholinesterase (AChE) | -8.5 |
| Cyclooxygenase-2 (COX-2) | -7.9 |
Comparison with Similar Compounds
MP-A08 (4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide)
- Structural Similarities : Both compounds feature sulfonamide groups and 4-methylphenyl substituents.
- Functional Differences: MP-A08 is a dual sphingosine kinase (SphK1/2) inhibitor with ATP-competitive binding (Ki = 27 μM for SphK1, 7 μM for SphK2) . In contrast, 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide lacks documented kinase inhibition data, though its sulfonamide group may similarly target ATP-binding sites.
- Pharmacokinetic Insights : MP-A08’s moderate Ki values suggest room for optimization in potency, a consideration that may extend to the target compound given shared structural elements.
1,3-Benzenediol,5-[(1E)-2-(4-methylphenyl)ethenyl] (Compound 1 in )
- Structural Similarities : Shares the (E)-ethenyl-4-methylphenyl group but replaces the sulfonamide-propanamide core with a benzenediol scaffold.
- Functional Differences: Compound 1 was identified for improved pharmacokinetics (e.g., solubility, metabolic stability) in preclinical models .
Pharmacokinetic and Bioactivity Comparison
| Compound | Key Structural Features | Reported Activity | Pharmacokinetic Notes |
|---|---|---|---|
| 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide | Propanamide, sulfonamide, (E)-ethenyl-4-methylphenyl | No direct activity data in evidence | Unknown; sulfonamide may reduce metabolic clearance |
| MP-A08 | Bis-sulfonamide, iminomethyl-phenyl linker | Dual SphK1/2 inhibitor (Ki = 27 μM, 7 μM) | Moderate potency; ATP-competitive |
| 1,3-Benzenediol,5-[(1E)-2-(4-methylphenyl)ethenyl] | Benzenediol, (E)-ethenyl-4-methylphenyl | Improved PK profile in vivo | High solubility, low CYP450 inhibition |
Mechanistic Implications
- Sulfonamide vs. Hydroxyl Groups: Sulfonamides (as in the target compound and MP-A08) often enhance target binding but may compromise solubility or induce off-target effects (e.g., cytochrome P450 interactions).
- Ethenyl Configuration : The (E)-ethenyl geometry in the target compound and its analogs ensures planar rigidity, which may stabilize interactions with hydrophobic enzyme pockets. This is critical for MP-A08’s SphK inhibition and could similarly influence the target compound’s bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
